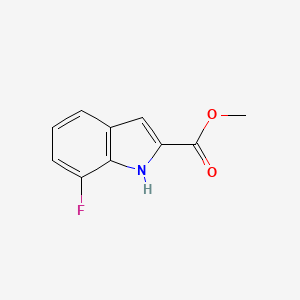

Methyl 7-fluoro-1H-indole-2-carboxylate

Overview

Description

“Methyl 7-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance with a molecular weight of 193.18 . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as “Methyl 7-fluoro-1H-indole-2-carboxylate”, has been the focus of many researchers . One synthetic strategy involves the use of trimethylsilyl diazomethane as a CH2 source to convert indole 2-carboxylic acid to indole 2-carboxylate. In the next step, ammonium hydroxide or hydrazine hydrate is used for the synthesis of indole 2-carboxamide .Molecular Structure Analysis

The molecular structure of “Methyl 7-fluoro-1H-indole-2-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Chemical Reactions Analysis

Indole derivatives, including “Methyl 7-fluoro-1H-indole-2-carboxylate”, are known to undergo a variety of chemical reactions. For instance, they can be used as reactants for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis

“Methyl 7-fluoro-1H-indole-2-carboxylate” is a solid substance with a molecular weight of 193.18 . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Antiviral Activity

Indole derivatives, including Methyl 7-fluoro-1H-indole-2-carboxylate, have been found to possess significant antiviral activity . For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . This suggests that Methyl 7-fluoro-1H-indole-2-carboxylate could potentially be used in the development of new anticancer therapies.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that Methyl 7-fluoro-1H-indole-2-carboxylate could potentially be used in the development of new treatments for HIV.

Antioxidant Properties

Indole derivatives are known to exhibit antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that Methyl 7-fluoro-1H-indole-2-carboxylate could potentially be used in the development of new antimicrobial therapies.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that Methyl 7-fluoro-1H-indole-2-carboxylate could potentially be used in the development of new treatments for tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This suggests that Methyl 7-fluoro-1H-indole-2-carboxylate could potentially be used in the development of new antidiabetic therapies.

Mechanism of Action

Target of Action

Methyl 7-fluoro-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of targets involved in these processes.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, which can lead to various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could influence multiple pathways . The downstream effects would depend on the specific pathway and the context within the cell or organism.

Result of Action

Given the broad range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Indole derivatives, including “Methyl 7-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and hold immense potential for future therapeutic applications . They are being extensively studied for their potential uses in the treatment of various diseases .

Relevant Papers The relevant papers retrieved provide valuable insights into the properties and potential applications of “Methyl 7-fluoro-1H-indole-2-carboxylate”. They highlight the compound’s synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

properties

IUPAC Name |

methyl 7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIZAPWDPPXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743750 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-fluoro-1H-indole-2-carboxylate | |

CAS RN |

1158331-26-0 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)